Apohemanthamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

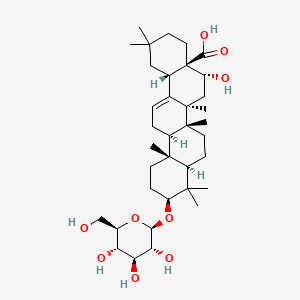

Apohemanthamine is a natural product found in Eucharis amazonica with data available.

科学研究应用

Anticancer Properties

Apohemanthamine, an alkaloid isolated from the Amaryllidaceae plants, shows significant potential as a therapeutic agent for treating human diseases, particularly cancer. Studies have explored its novel anticancer properties due to its ability to overcome cancer cell resistance to apoptosis. One study revealed that apohemanthamine targets the ribosome, particularly the A-site cleft on the large ribosomal subunit, rearranging rRNA to halt the elongation phase of translation in cancer cells. This leads to a nucleolar stress response and stabilization of p53 in cancer cells, contributing to its anticancer effects (Pellegrino et al., 2018). Another study focused on the effects of apohemanthamine and its structural congeners on cell cycle progression and apoptosis in p53-negative human leukemic Jurkat cells. It was found that these compounds decrease cell viability and mitochondrial membrane potential, leading to cell cycle arrest and apoptosis, which is more pronounced than the effect of gamma radiation (Havelek et al., 2014).

Drug Delivery and Stability

Research has also delved into the stability and delivery mechanisms of apohemanthamine for therapeutic uses. A study on the stability of apomorphine hydrochloride, a related compound, in aqueous solutions found that certain conditions can maintain its stability for up to six months, which is vital for its pharmaceutical preparations (Ng Ying Kin et al., 2001). Additionally, the development of novel amphiphilic electrospun nanofibers loaded with apohemanthamine has been investigated for enhancing the formulation of a liposomal drug delivery system and stabilization of the liposomes of this alkaloid (Nguyen et al., 2019).

Pharmacokinetics and Analysis

Understanding the pharmacokinetics of apohemanthamine is crucial for its therapeutic application. A study introduced a universal LC-MS/MS method for analyzing apohemanthamine in plasma, bile, and urine, providing valuable data on its pharmacokinetics in these biological matrices (Hroch et al., 2016).

属性

产品名称 |

Apohemanthamine |

|---|---|

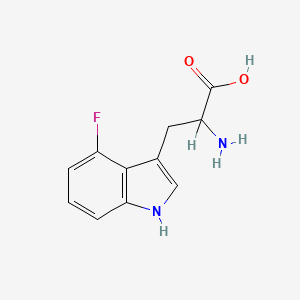

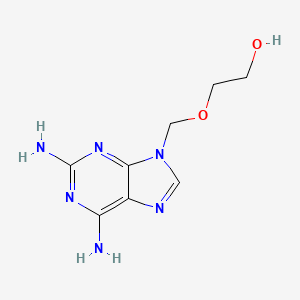

分子式 |

C16H15NO3 |

分子量 |

269.29 g/mol |

IUPAC 名称 |

6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene |

InChI |

InChI=1S/C16H15NO3/c1-2-16-11-5-13-12(18-8-19-13)3-9(11)6-17-7-15(16)20-10(1)4-14(16)17/h1-3,5,10,14-15H,4,6-8H2 |

InChI 键 |

QMGIUGSXVRJVRE-UHFFFAOYSA-N |

规范 SMILES |

C1C2C=CC34C1N(CC3O2)CC5=CC6=C(C=C45)OCO6 |

同义词 |

apohaemanthamine apohemanthamine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1209382.png)

![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate](/img/structure/B1209388.png)

![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1209390.png)

![Benzenesulfonic acid,3,4-dimethoxy-, 2-[(1-oxido-2-pyridinyl)methylene]hydrazide](/img/structure/B1209404.png)